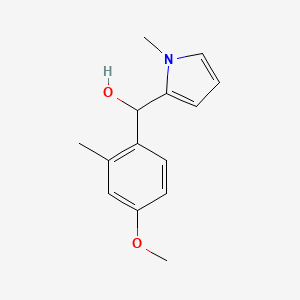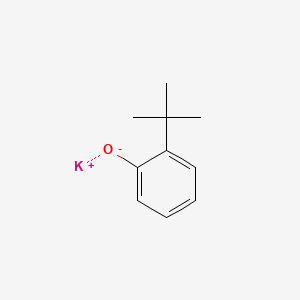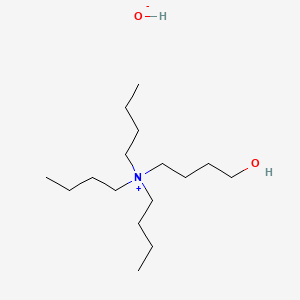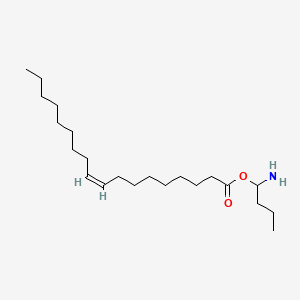
Vanadium chloride oxide (VClO2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vanadium chloride oxide (VClO2) is a compound that combines vanadium, chlorine, and oxygen It is part of the broader family of vanadium compounds, which are known for their diverse oxidation states and significant industrial applications
準備方法
Synthetic Routes and Reaction Conditions: Vanadium chloride oxide can be synthesized through various methods. One common approach involves the reaction of vanadium pentoxide (V2O5) with thionyl chloride (SOCl2) at elevated temperatures. This reaction produces vanadium chloride (VCl3), which can further react with oxygen to form vanadium chloride oxide .
Industrial Production Methods: In industrial settings, vanadium chloride oxide can be produced through the electrolysis of vanadium-containing molten salts. This method involves the use of a V2CO anode in a molten NaCl-KCl-VCl2 salt mixture. The process is optimized to achieve high purity and efficiency .
化学反応の分析
Types of Reactions: Vanadium chloride oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, when heated in an argon stream, it decomposes to form vanadium trioxide (V2O3) and vanadium trichloride (VCl3). In the presence of oxygen, it reacts to form vanadium pentoxide (V2O5) and vanadium oxychloride (VCl3O) .
Common Reagents and Conditions:
Oxidation: Reacts with oxygen at temperatures above 120°C.
Reduction: Can be reduced using hydrogen or other reducing agents.
Substitution: Reacts with chlorine to form higher chlorides.
Major Products:
Oxidation: Vanadium pentoxide (V2O5), vanadium oxychloride (VCl3O).
Reduction: Vanadium trioxide (V2O3), vanadium dichloride (VCl2).
Substitution: Vanadium trichloride (VCl3).
科学的研究の応用
Vanadium chloride oxide has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its ability to undergo multiple oxidation states.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition and as a trace element in nutrition.
Medicine: Explored for its potential therapeutic effects, including its role in insulin-mimetic activities and anti-cancer properties.
Industry: Utilized in the production of advanced materials, including coatings and batteries.
作用機序
The mechanism by which vanadium chloride oxide exerts its effects involves its ability to undergo redox reactions. In biological systems, it can mimic the action of insulin by activating insulin receptors and influencing glucose metabolism. In catalytic processes, it facilitates the transfer of electrons, thereby accelerating chemical reactions .
類似化合物との比較
Vanadium chloride oxide can be compared with other vanadium compounds such as vanadium pentoxide (V2O5), vanadium dioxide (VO2), and vanadium trioxide (V2O3). Unlike these compounds, vanadium chloride oxide has a unique combination of chlorine and oxygen, which imparts distinct chemical properties and reactivity. For instance:
Vanadium Pentoxide (V2O5): Primarily used as a catalyst in the production of sulfuric acid.
Vanadium Dioxide (VO2): Known for its insulator-to-metal transition properties.
Vanadium Trioxide (V2O3): Used in the production of ferrovanadium alloys.
特性
CAS番号 |
13759-30-3 |
|---|---|
分子式 |
ClO2V-5 |
分子量 |
118.39 g/mol |
IUPAC名 |
oxygen(2-);vanadium;chloride |
InChI |
InChI=1S/ClH.2O.V/h1H;;;/q;2*-2;/p-1 |
InChIキー |
DBSLFLKSBFSCDN-UHFFFAOYSA-M |
正規SMILES |
[O-2].[O-2].[Cl-].[V] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


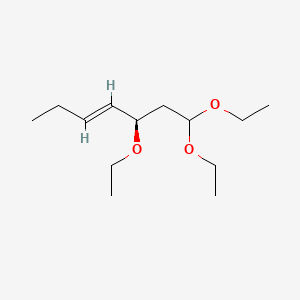
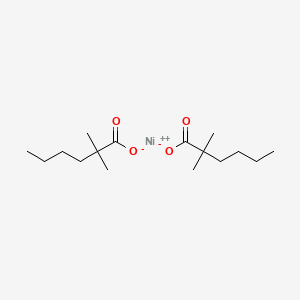
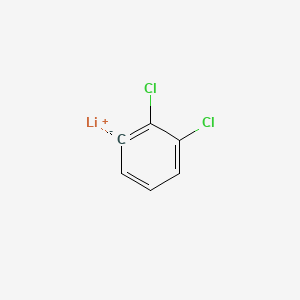

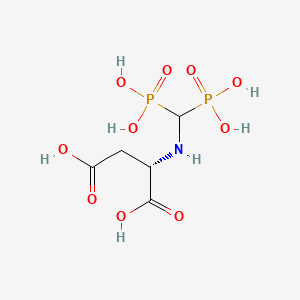
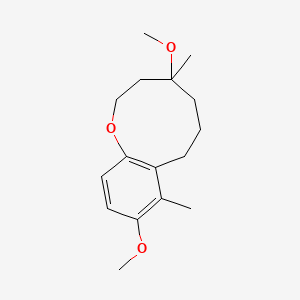
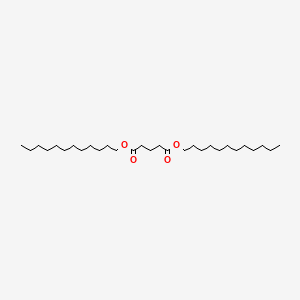
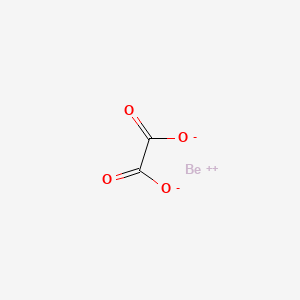
![5-amino-N-[3-(2-nitrophenoxy)propyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B12645205.png)
